molecular formula C19H21NO2S B15169058 Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- CAS No. 916976-31-3

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-

Cat. No.: B15169058
CAS No.: 916976-31-3
M. Wt: 327.4 g/mol
InChI Key: ISSUWPWCKAHCNI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- (CAS: 916976-32-4) features a piperidine core substituted at the 4-position with a diphenylmethylene group and at the 1-position with a methylsulfonyl moiety.

Synthesis: The compound is synthesized via acid-catalyzed dehydration of diphenyl(piperidin-4-yl)methanol using trifluoroacetic acid (TFA), followed by methylation of the piperidine nitrogen with methyl iodide . Derivatives of this compound, such as 4-[4-(diphenylmethylene)piperidin-1-yl]-1-[4-tertiobutylphenyl]butan-1-one (22), are synthesized through dehydration reactions, highlighting its versatility as a synthetic intermediate .

Properties

CAS No.

916976-31-3

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-benzhydrylidene-1-methylsulfonylpiperidine

InChI

InChI=1S/C19H21NO2S/c1-23(21,22)20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

ISSUWPWCKAHCNI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Diphenylmethylene Group: The diphenylmethylene group can be introduced via a condensation reaction between the piperidine ring and benzophenone derivatives in the presence of a strong base like sodium hydride.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the diphenylmethylene group to a diphenylmethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diphenylmethyl derivatives.

    Substitution: Amino or thiol-substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

Compound Name Substituents at Position 1 Substituents at Position 4 Key Properties/Applications Reference
Target Compound Methylsulfonyl Diphenylmethylene Intermediate for cytochrome P450 inhibitors
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine Methylsulfonyl 4-Bromophenyl Antidiabetic precursor; synthesized via DCM-mediated sulfonylation
1-(4-(Methylsulfonyl)phenyl)-4-(pyrrolidin-1-yl)piperidine (IHIB-15) Methylsulfonyl-phenyl Pyrrolidin-1-yl GPR6 receptor ligand; yellow solid, 82% yield
Piperidine, 1-(p-tolylsulfonyl)- p-Tolylsulfonyl H (unsubstituted) Lower biological activity index (1017 vs. target’s unknown)

Key Observations :

  • Electronic Effects : Methylsulfonyl groups enhance electron-withdrawing properties, improving stability and binding affinity in receptor interactions (e.g., GPR6 ligands ).

Analogues with Styryl/Phenethyl Substituents

Compound Name Substituents at Position 1 Substituents at Position 4 Physical State/Yield Reference
(Z)-4-(4-(Methylsulfonyl)styryl)-1-propargylpiperidine (89) Propargyl (Z)-4-(Methylsulfonyl)styryl White crystals, 76% yield
(E)-4-(4-(Methylsulfonyl)styryl)-1-propargylpiperidine (90) Propargyl (E)-4-(Methylsulfonyl)styryl White crystals, 85% yield
4-Phenethyl-1-propargylpiperidine (93) Propargyl Phenethyl Yellow oil, 56% yield

Key Observations :

  • Stereochemistry : The (E)-isomer (compound 90) exhibits higher synthetic yield (85%) than the (Z)-isomer (76%), suggesting steric factors influence reaction efficiency .
  • Physical State : Styryl-substituted analogues (89, 90) form crystalline solids, while phenethyl derivatives (93) are oils, indicating substituent bulk impacts crystallinity .

Boron-Containing Analogues

Compound Name Substituents at Position 1 Substituents at Position 4 Applications Reference
1-(Methylsulfonyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Methylsulfonyl 4-Dioxaborolan-2-ylphenyl Suzuki-Miyaura coupling precursor; medicinal chemistry

Key Observations :

  • Reactivity : The boronate ester group enables cross-coupling reactions, expanding utility in drug discovery .
  • Comparison : Unlike the target compound, this analogue’s phenyl ring is functionalized for further derivatization, enhancing modularity .

Q & A

Q. What are the key synthetic steps and purification methods for preparing Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-?

The synthesis typically involves multi-step reactions, including the formation of the piperidine ring followed by functionalization with diphenylmethylene and methylsulfonyl groups. Critical steps include:

  • Substitution reactions : Introducing the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a tertiary amine base).
  • Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating intermediates and final products. Solvent systems like ethyl acetate/hexane or methanol/dichloromethane are commonly employed .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is required:

  • HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
  • NMR/MS : ¹H/¹³C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What are common side reactions observed during synthesis, and how are they mitigated?

Side reactions include over-sulfonylation or oxidation of the piperidine ring. Mitigation strategies:

  • Temperature control : Maintain reactions at 0–5°C during sulfonylation to prevent exothermic side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., using benzyl or tert-butoxycarbonyl groups) during functionalization steps .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the methylsulfonyl group?

Yield optimization requires:

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions involving the diphenylmethylene moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonylating agents.
  • Stoichiometry : Use a 1.2–1.5 molar excess of methanesulfonyl chloride to ensure complete reaction .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. What safety protocols are critical when handling this compound in exothermic reactions?

Despite limited acute toxicity data (Category 4 for oral/dermal/inhalation hazards per EU-GHS):

  • Engineering controls : Use fume hoods and closed systems for sulfonylation steps.
  • Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.
  • Emergency measures : Immediate skin/eye rinsing and medical consultation for exposure .

Q. How does the diphenylmethylene group influence reactivity in cross-coupling reactions?

The diphenylmethylene moiety enhances electron density on the piperidine ring, facilitating:

  • Suzuki coupling : For biaryl derivatives using Pd(PPh₃)₄ and aryl boronic acids.
  • Buchwald-Hartwig amination : With Pd₂(dba)₃/Xantphos to introduce nitrogen-containing substituents. Monitor steric effects from the diphenyl group, which may reduce yields in bulky systems .

Methodological Considerations

  • Data validation : Cross-check chromatographic retention times () and spectral libraries () to ensure reproducibility.
  • Synthetic scalability : Pilot small-scale reactions (<1 g) before scaling up, as purification complexity increases with larger batches .

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